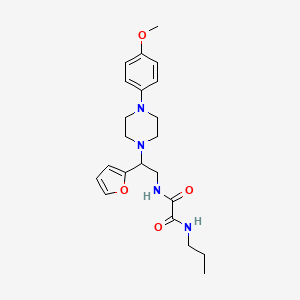
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex molecular structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C27H32N4O4
- Molecular Weight : 476.6 g/mol
- Structural Features :
- Furan ring
- Piperazine moiety
- Methoxyphenyl group
The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may interact with neurotransmitter receptors and enzymes, influencing signaling pathways related to various physiological processes.
Pharmacological Studies
Recent studies have explored the biological activity of this compound in several contexts:
- Antidepressant Activity : Research indicates that compounds with a similar piperazine structure exhibit significant antidepressant effects by modulating serotonin and dopamine levels in the brain. The methoxy group may enhance receptor affinity, contributing to its efficacy .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The furan moiety is known for its ability to form reactive intermediates that can induce apoptosis in tumor cells .
- Antiviral Activity : Some derivatives of furan-containing compounds have shown promise in antiviral applications, particularly against coronaviruses and other viral pathogens. The potential for this compound to inhibit viral replication warrants further investigation .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound significantly increased serotonin receptor binding affinity, suggesting a robust antidepressant profile .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that the compound exhibited selective cytotoxicity against human breast cancer cell lines (MCF7), with an IC50 value indicating effective growth inhibition at low concentrations. Further mechanistic studies are needed to elucidate the pathways involved .
Summary of Findings
The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent. Its structural components suggest promising interactions with various biological systems.
科学研究应用
Antiviral Activity
Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide exhibit antiviral properties. Specifically, studies have shown that these compounds can inhibit protein tyrosine phosphatase B (PtpB), a critical enzyme in the virulence of Mycobacterium tuberculosis. This inhibition disrupts signal transduction pathways in macrophages, suggesting a potential application in treating tuberculosis infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Neurological Disorders
Given the piperazine structure, this compound may have applications in treating neurological disorders. Piperazine derivatives are known for their antidepressant and anxiolytic effects. Thus, this compound could be explored further for its potential in managing conditions such as anxiety and depression.
Anti-inflammatory Effects
The furan moiety contributes to anti-inflammatory activities observed in related compounds. Research has indicated that these compounds can modulate inflammatory responses, making them candidates for developing treatments for inflammatory diseases .
Study 1: Inhibition of PtpB
In a study published by Chen et al., the compound was evaluated for its ability to inhibit PtpB in Mycobacterium tuberculosis. The results indicated that the compound effectively reduced the activity of PtpB, leading to decreased virulence in bacterial strains tested .
Study 2: Anticancer Activity
属性
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h4-9,15,19H,3,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZVKECLDSNOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













